1-Chloro-2,4-difluoro-5-(methoxy-d3)benzene
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Overview
Description
1-Chloro-2,4-difluoro-5-(methoxy-d3)benzene is an organic compound with the molecular formula C7H5ClF2O. It is characterized by the presence of chlorine, fluorine, and a methoxy group substituted on a benzene ring. This compound is often used in various chemical research and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 1-Chloro-2,4-difluoro-5-(methoxy-d3)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene ring substituted with chlorine and fluorine atoms.
Methoxylation: The introduction of the methoxy group (deuterated) is achieved through a nucleophilic substitution reaction. This involves the reaction of the benzene derivative with a methoxy reagent under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
1-Chloro-2,4-difluoro-5-(methoxy-d3)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine). Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can convert the compound into more saturated derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-2,4-difluoro-5-(methoxy-d3)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 1-Chloro-2,4-difluoro-5-(methoxy-d3)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (chlorine and fluorine) and the methoxy group influences its reactivity and binding affinity. These interactions can modulate biological pathways and chemical reactions, making the compound valuable in various applications.
Comparison with Similar Compounds
1-Chloro-2,4-difluoro-5-(methoxy-d3)benzene can be compared with similar compounds such as:
1-Chloro-2,4-difluoro-5-methoxybenzene: Similar structure but without deuterium substitution.
1-Chloro-2-methoxy-5-methyl-4-(trifluoromethyl)benzene: Contains additional methyl and trifluoromethyl groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of deuterium, which can influence its physical and chemical properties.
Properties
IUPAC Name |
1-chloro-2,4-difluoro-5-(trideuteriomethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3/i1D3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDCQMDEJJMLAZ-FIBGUPNXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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